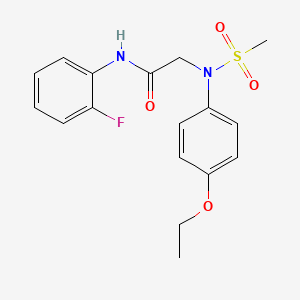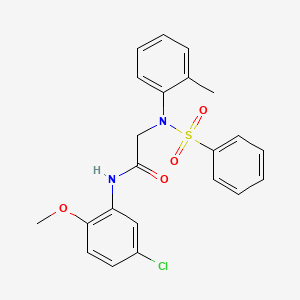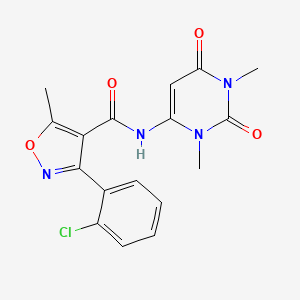![molecular formula C22H15N3OS2 B3436349 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3436349.png)
2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide
概要
説明
2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a pyridine ring substituted with cyano, naphthyl, and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the cyano, naphthyl, and thiophene groups through various substitution reactions. The final step involves the formation of the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The naphthyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group could yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
科学的研究の応用
Medicinal Chemistry: This compound could be explored for its potential as an anticancer agent due to its structural similarity to other bioactive pyridine derivatives.
Materials Science: The unique electronic properties of the naphthyl and thiophene groups make this compound a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets could make it useful in studying enzyme inhibition and other biochemical processes.
作用機序
The mechanism of action of 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation. The cyano and sulfanyl groups could interact with active sites on proteins, while the aromatic groups could facilitate binding through π-π interactions .
類似化合物との比較
Similar Compounds
2-{[3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yl]sulfanyl}acetamide: Similar structure but with a bipyridine core.
2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]oxy}acetamide: Similar structure but with an oxyacetamide group instead of sulfanyl.
Uniqueness
The unique combination of cyano, naphthyl, and thiophene groups in 2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide provides distinct electronic and steric properties that could enhance its effectiveness in various applications compared to similar compounds .
特性
IUPAC Name |
2-(3-cyano-6-naphthalen-2-yl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS2/c23-12-18-17(20-6-3-9-27-20)11-19(25-22(18)28-13-21(24)26)16-8-7-14-4-1-2-5-15(14)10-16/h1-11H,13H2,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRFZOHDRLFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=C(C(=C3)C4=CC=CS4)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3436271.png)

![2-[benzenesulfonyl(benzyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B3436303.png)




![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B3436334.png)
![N-[4-[[4-(pyridine-3-carbonylamino)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B3436342.png)
![2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3436348.png)
![N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE](/img/structure/B3436356.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436365.png)

